molecular formula C11H14FNO3 B13586312 Ethyl 2-amino-3-ethoxy-6-fluorobenzoate

Ethyl 2-amino-3-ethoxy-6-fluorobenzoate

Cat. No.: B13586312
M. Wt: 227.23 g/mol
InChI Key: BKJJFSDLKLYOAK-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-ethoxy-6-fluorobenzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of an ethoxy group, an amino group, and a fluorine atom attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-3-ethoxy-6-fluorobenzoate typically involves the reaction of 2-amino-3-ethoxy-6-fluorobenzoic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-ethoxy-6-fluorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzoates.

Scientific Research Applications

Ethyl 2-amino-3-ethoxy-6-fluorobenzoate is utilized in several scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-ethoxy-6-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-fluorobenzoate
  • Ethyl 6-amino-3-ethoxy-2-fluorobenzoate
  • 4-fluoro-N-{2-[methyl(phenyl)amino]ethyl}benzamide

Uniqueness

Ethyl 2-amino-3-ethoxy-6-fluorobenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties

Biological Activity

Ethyl 2-amino-3-ethoxy-6-fluorobenzoate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural components:

  • Ethoxy Group : Enhances solubility in organic solvents.
  • Amino Group : Capable of forming hydrogen bonds with biological targets.
  • Fluorine Atom : Contributes to biological activity and stability, influencing lipophilicity and membrane permeability.

The molecular formula for this compound is C₁₃H₁₅FNO₂, with a molecular weight of approximately 235.27 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The mechanism of action involves:

  • Hydrogen Bonding : Facilitated by the amino group, enhancing affinity for biomolecules.
  • Hydrophobic Interactions : Influenced by the ethoxy and fluorine substituents, which improve binding to lipid membranes .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Properties :
    • Studies have shown that this compound can act as an antagonist to antiapoptotic Bcl-2 proteins, which are often overexpressed in cancer cells. It binds effectively to these proteins, potentially sensitizing cells to conventional therapies like cisplatin .
    • In vitro cytotoxicity assays have demonstrated that it can inhibit the growth of various cancer cell lines, suggesting a promising role in cancer treatment .
  • CFTR Activation :
    • Analogous compounds have been studied for their ability to activate the cystic fibrosis transmembrane conductance regulator (CFTR), which is crucial for chloride ion transport in epithelial cells. This compound's structural features may enhance its potential as a CFTR modulator .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • A series of analogues were synthesized and tested for their binding interactions with Bcl-2 proteins. The most active compound exhibited a >3-fold increase in binding affinity compared to the parent compound, correlating with enhanced cytotoxicity against Jurkat cells .
  • Mechanistic Studies :
    • In mechanistic studies, it was found that the introduction of hydrophobic groups significantly increased potency, indicating that lipophilicity plays a critical role in the compound's activity .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Ethyl 2-amino-3-methoxy-5-fluorobenzoateMethoxy group instead of ethoxyAltered electronic properties
Ethyl 2-amino-3-ethoxy-4-fluorobenzoateFluorine at the 4-positionDifferent reactivity profile

This table highlights how variations in structure can influence biological activity and pharmacological properties.

Properties

Molecular Formula

C11H14FNO3

Molecular Weight

227.23 g/mol

IUPAC Name

ethyl 2-amino-3-ethoxy-6-fluorobenzoate

InChI

InChI=1S/C11H14FNO3/c1-3-15-8-6-5-7(12)9(10(8)13)11(14)16-4-2/h5-6H,3-4,13H2,1-2H3

InChI Key

BKJJFSDLKLYOAK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)F)C(=O)OCC)N

Origin of Product

United States

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